Cas no 1722-11-8 (3-Chloro-6-(piperidin-1-yl)pyridazine)
3-Chloro-6-(piperidin-1-yl)pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-6-(piperidin-1-yl)pyridazine
- 3-chloro-6-piperidin-1-ylpyridazine hydrochloride
- 3-Chloro-6-piperidin-1-yl-pyridazine
- 1-(6-Chloro-pyridazino-3-yl)piperidine
- 3-chloro-6-piperidin-1-ylpyridazine
- 3-Chloro-6-piperidinopyridazine
- 3-Chlor-6-piperidino-pyridazin
- 3-chloro-6-piperidylpyridazine
- 3-Chloro-6-(1-piperidinyl)pyridazine
- Pyridazine, 3-chloro-6-(1-piperidinyl)-
- 1-(6-Chloropyridazino-3-yl)piperidine
- CBChromo1_000140
- CBDivE_009988
- 3-Piperidino-6-chloropyridazine
- LCZPIRFDMBEGAZ-UH
- MB01315
- FT-0694616
- F0918-6527
- DS-15311
- HMS1625G06
- CS-W015662
- 3-Chloro-6-(1-piperidinyl)pyridazine #
- SY270572
- 3-chloro-6-(1-piperidyl)pyridazine
- AG-205/06722064
- 1722-11-8
- LCZPIRFDMBEGAZ-UHFFFAOYSA-N
- MFCD00574572
- AKOS000301777
- EN300-57518
- SCHEMBL1849545
- W10443
- DTXSID30339754
- AM803331
- STK085407
- pyridazine, 3-chloro-6-piperidino-
- ALBB-028122
-
- MDL: MFCD00574572
- Inchi: 1S/C9H12ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
- InChI Key: LCZPIRFDMBEGAZ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(N=N1)N1CCCCC1
Computed Properties
- Exact Mass: 197.07200
- Monoisotopic Mass: 197.072
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 29
Experimental Properties
- Density: 1.234
- Melting Point: 80~82℃
- Boiling Point: 388.6°C at 760 mmHg
- Flash Point: 188.8°C
- Refractive Index: 1.564
- PSA: 29.02000
- LogP: 2.18530
3-Chloro-6-(piperidin-1-yl)pyridazine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
3-Chloro-6-(piperidin-1-yl)pyridazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Chloro-6-(piperidin-1-yl)pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C892118-10g |
3-Chloro-6-(piperidin-1-yl)pyridazine |
1722-11-8 | ≥95% | 10g |
764.10 | 2021-05-17 | |
| Matrix Scientific | 009873-500mg |
3-Chloro-6-piperidin-1-yl-pyridazine |
1722-11-8 | 500mg |
$18.00 | 2023-09-09 | ||
| Matrix Scientific | 009873-1g |
3-Chloro-6-piperidin-1-yl-pyridazine |
1722-11-8 | 1g |
$29.00 | 2023-09-09 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD86009-250mg |
3-Chloro-6-(piperidin-1-yl)pyridazine |
1722-11-8 | 95% | 250mg |
¥74.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD86009-1g |
3-Chloro-6-(piperidin-1-yl)pyridazine |
1722-11-8 | 95% | 1g |
¥185.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD86009-5g |
3-Chloro-6-(piperidin-1-yl)pyridazine |
1722-11-8 | 95% | 5g |
¥631.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD86009-10g |
3-Chloro-6-(piperidin-1-yl)pyridazine |
1722-11-8 | 95% | 10g |
¥1045.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD86009-25g |
3-Chloro-6-(piperidin-1-yl)pyridazine |
1722-11-8 | 95% | 25g |
¥2096.0 | 2022-03-01 | |
| TRC | C350910-100mg |
3-Chloro-6-(piperidin-1-yl)pyridazine |
1722-11-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C350910-250mg |
3-Chloro-6-(piperidin-1-yl)pyridazine |
1722-11-8 | 250mg |
$ 75.00 | 2023-04-18 |
3-Chloro-6-(piperidin-1-yl)pyridazine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-Chloro-6-(piperidin-1-yl)pyridazine
Comprehensive Overview of 3-Chloro-6-(piperidin-1-yl)pyridazine (CAS No. 1722-11-8): Properties, Applications, and Industry Insights
3-Chloro-6-(piperidin-1-yl)pyridazine (CAS No. 1722-11-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyridazine derivative features a unique molecular structure combining a chlorinated pyridazine ring with a piperidine substituent, making it a versatile intermediate for synthesizing bioactive molecules. Its chemical properties include a molecular weight of 197.67 g/mol and a purity typically exceeding 98%, as confirmed by HPLC analysis.
Recent advancements in drug discovery have highlighted the importance of nitrogen-containing heterocycles like 3-Chloro-6-(piperidin-1-yl)pyridazine. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, with studies suggesting modifications to its core structure could yield compounds targeting inflammation-related pathways. The compound's lipophilicity (LogP ≈ 2.3) and hydrogen bonding capacity make it suitable for crossing biological membranes, a critical factor in central nervous system (CNS) drug development.
In material science, this chloropyridazine compound serves as a precursor for photoactive materials. Its ability to undergo cross-coupling reactions has been exploited in creating novel organic semiconductors for flexible electronics. A 2023 study demonstrated its utility in constructing electron-transport layers for perovskite solar cells, achieving a 12.7% power conversion efficiency when combined with fullerene derivatives.
The synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine typically involves a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and piperidine under controlled conditions. Optimized protocols report yields exceeding 85% when using phase-transfer catalysts in biphasic systems. Analytical characterization includes 1H/13C NMR (δ 7.85 ppm for pyridazine-H, 3.75 ppm for N-CH2), mass spectrometry (m/z 198 [M+H]+), and X-ray crystallography confirming the planar pyridazine ring with a dihedral angle of 42° relative to the piperidine moiety.
From a green chemistry perspective, recent efforts focus on developing solvent-free synthesis methods using microwave irradiation, reducing reaction times from hours to minutes while maintaining high selectivity. The compound's stability profile shows excellent resistance to hydrolysis at pH 4-8, but degrades under strong acidic/alkaline conditions (pH <2 or >10), forming 6-hydroxypyridazine derivatives as major breakdown products.
Industrial applications leverage 3-Chloro-6-(piperidin-1-yl)pyridazine as a key intermediate for crop protection agents. Its structural motif appears in several patented herbicide formulations targeting broadleaf weeds, with field trials showing 90% efficacy at application rates of 50-100 g/ha. The agrochemical sector values this compound for its systemic translocation properties in plants and favorable environmental degradation profile (DT50 <30 days in soil).
Quality control specifications for commercial 3-Chloro-6-(piperidin-1-yl)pyridazine typically require: 1) ≥98.5% purity by HPLC-UV (254 nm), 2) ≤0.5% residual solvents (GC-MS), and 3) heavy metal content <10 ppm (ICP-OES). Storage recommendations include amber glass containers under inert atmosphere at -20°C for long-term preservation, with stability data indicating <2% decomposition after 24 months under these conditions.
Emerging research explores the compound's potential in bioorthogonal chemistry, where its chlorine substituent serves as a handle for click chemistry modifications. A 2024 publication demonstrated successful Sonogashira coupling with terminal alkynes to create fluorescent probes for live-cell imaging. This application capitalizes on the compound's cell permeability and minimal cytotoxicity (IC50 >100 μM in HEK293 cells).
Regulatory status varies by region, with 3-Chloro-6-(piperidin-1-yl)pyridazine currently not listed in major chemical inventories (e.g., TSCA, EINECS). However, manufacturers must comply with REACH requirements for substances produced above 1 tonne/year. Environmental risk assessments indicate low bioaccumulation potential (BCF <100) and moderate aquatic toxicity (LC50 48h Daphnia magna = 12 mg/L), warranting proper wastewater treatment measures.
The global market for pyridazine derivatives is projected to grow at 6.2% CAGR through 2030, driven by demand for specialty chemicals in Asia-Pacific pharmaceutical hubs. 3-Chloro-6-(piperidin-1-yl)pyridazine currently commands premium pricing ($280-350/g for research quantities), with supply chain optimization efforts focusing on continuous flow synthesis to improve scalability and reduce production costs by an estimated 40%.
Future research directions include exploring the compound's metal-organic framework (MOF) applications and developing enantioselective variants for chiral drug synthesis. Recent computational studies using density functional theory (DFT) have modeled its potential as a ligand for transition metal catalysts, showing particular affinity for palladium(II) centers in C-C coupling reactions.
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